3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
Description
3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS: 879132-47-5) is a brominated heterocyclic compound featuring a pyrrolo[2,3-b]pyridinone core modified with two bromine atoms at the 3,3-positions and a 2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group. Its molecular formula is C₁₃H₁₈Br₂N₂O₂Si, with a molecular weight of 422.2 . The SEM group stabilizes the nitrogen atom during synthetic transformations, while the bromine substituents enhance reactivity for cross-coupling reactions, making it a critical intermediate in medicinal chemistry .
The compound is typically synthesized via sequential bromination and SEM protection. For example, in the synthesis of spiro-azaindoline inhibitors, a precursor undergoes bromination with N-bromosuccinimide (NBS) to install dibromo functionality, followed by SEM protection using 2-(trimethylsilyl)ethoxymethyl chloride . Its liquid chromatography-mass spectrometry (LCMS) data confirms a characteristic [M+H]+ peak at m/z 533.0 .
Properties
IUPAC Name |
3,3-dibromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O2Si/c1-20(2,3)8-7-19-9-17-11-10(5-4-6-16-11)13(14,15)12(17)18/h4-6H,7-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMWMAADRRDTDHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C2=C(C=CC=N2)C(C1=O)(Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Br2N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10726648 | |
| Record name | 3,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
422.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879132-47-5 | |
| Record name | 3,3-Dibromo-1,3-dihydro-1-[[2-(trimethylsilyl)ethoxy]methyl]-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=879132-47-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dibromo-1-{[2-(trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10726648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS Number: 879132-47-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activity. This article reviews the synthesis, structure, and biological properties of this compound, drawing from diverse sources to provide a comprehensive overview.
- Molecular Formula: C₁₃H₁₈Br₂N₂O₂Si
- Molecular Weight: 422.19 g/mol
- IUPAC Name: 3,3-dibromo-1-(2-trimethylsilylethoxymethyl)pyrrolo[2,3-b]pyridin-2-one
- SMILES Notation: CSi(C)CCOCN1C(=O)C(Br)(Br)c2cccnc12
Synthesis
The synthesis of this compound involves the reaction of pyridinium hydrobromide perbromide with a precursor compound in 1,4-dioxane. The overall yield is approximately 85% under controlled conditions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrrolo[2,3-b]pyridine derivatives. For instance, compounds similar to 3,3-Dibromo have shown activity against various cancer cell lines by inhibiting key signaling pathways involved in tumor progression.
Case Study:
In a study examining a related compound's effect on cancer cell lines, it was found that these derivatives could inhibit the growth of breast and lung cancer cells with IC50 values ranging from 20 to 100 nM . While specific data for 3,3-Dibromo is limited, its structural similarity suggests potential efficacy.
Enzyme Inhibition
Another significant area of research is the inhibition of kinases. The compound's structure allows it to interact with various kinases involved in cancer and inflammatory processes.
Research Findings:
A study demonstrated that related pyrrolo[2,3-b]pyridine compounds effectively inhibited CSF1R kinase activity with an IC50 of approximately 3.0 nM . This suggests that 3,3-Dibromo may exhibit similar inhibitory effects on kinases critical for cancer cell survival and proliferation.
Structure-Activity Relationship (SAR)
Understanding the SAR of pyrrolo[2,3-b]pyridine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the pyridine ring can significantly alter potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Bromination at C-3 | Increased potency against certain kinases |
| Trimethylsilyl group | Enhances solubility and bioavailability |
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. The specific compound has been studied for its ability to inhibit various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, studies have shown that similar pyrrolo[2,3-b]pyridine derivatives can target specific kinases involved in cancer progression, leading to reduced tumor growth in preclinical models .
JAK Inhibition
The compound's structural similarity to known JAK (Janus kinase) inhibitors suggests potential applications in treating autoimmune diseases and certain cancers. JAK inhibitors are critical in modulating immune responses, and compounds like 3,3-Dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one may offer selective inhibition profiles that could minimize side effects associated with broader-spectrum treatments .
Organic Electronics
The incorporation of this compound into organic electronic materials has shown promise due to its electronic properties. Research indicates that pyrrolopyridine derivatives can enhance charge transport in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The presence of bromine atoms may also contribute to improved stability and performance under operational conditions .
Polymer Chemistry
In polymer chemistry, this compound can serve as a building block for synthesizing functional polymers with specific properties tailored for applications such as drug delivery systems or advanced coatings. The trimethylsilyl group enhances solubility and processability, making it suitable for various polymerization techniques .
Pesticide Development
The structural characteristics of this compound suggest potential utility as a pesticide or herbicide. Compounds with similar frameworks have demonstrated efficacy against agricultural pests and pathogens by disrupting biological pathways essential for their survival .
Case Studies
Comparison with Similar Compounds
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Molecular Formula : C₁₃H₂₀N₂O₂Si
- Molecular Weight : 264.4 .
- Key Differences : Lacks bromine substituents, reducing molecular weight and reactivity. The SEM group provides similar nitrogen protection but without the steric/electronic effects of bromine. Used as a precursor for functionalization via halogenation or cross-coupling .
5-Bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b)
- Molecular Formula : C₁₄H₉BrN₄
- Molecular Weight : 329.2 .
- Key Differences: Contains a single bromine and an ethynylpyridine substituent. Synthesized via Sonogashira coupling, highlighting the utility of brominated pyrrolopyridines in forming carbon-carbon bonds. Exhibits distinct NMR shifts (e.g., δ 12.49 ppm for NH) .
3-Benzylidene-1H-pyrrolo[2,3-b]pyridin-2(3H)-one Derivatives
- Example : (E)-3-((2-Fluorophenyl)(hydroxy)methylene)imidazo[1,2-a]pyridin-2(3H)-one
- Key Differences : Features exocyclic methylene groups for Michael addition reactions. Used in rhodium-catalyzed asymmetric 1,4-additions, demonstrating the scaffold’s versatility beyond halogenation .
Pharmacological Relevance
- Target Compound: Not directly bioactive but critical for synthesizing spiro-azaindoline scaffolds in HPK1 inhibitors, showing IC₅₀ values <100 nM .
- 3,5-Disubstituted Analogues : Derivatives like 21c (C₂₄H₂₀N₂O₃) exhibit antiproliferative activity against cancer cell lines (e.g., HCT116, IC₅₀ = 0.5 µM) .
Preparation Methods
Reaction Scheme and Conditions
- Starting Material: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Reagents: Sodium hydride (60% dispersion in mineral oil), (2-(chloromethoxy)ethyl)trimethylsilane
- Solvents: Dimethylformamide (DMF) and tetrahydrofuran (THF)
- Conditions:
- Sodium hydride is added to the starting material in DMF/THF at 0 °C under nitrogen atmosphere and stirred for 1 hour.
- The chloromethyl trimethylsilylethoxy reagent is added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred for 21 hours under inert atmosphere.
- Workup: Partition between water and ethyl acetate, followed by organic extraction, washing, drying over magnesium sulfate, filtration, concentration, and purification by chromatography (25% ethyl acetate/hexanes).
- Yield: 2.26 g of viscous orange oil
- Characterization: LC-MS retention time 3.49 min; m/z = 265.20 [M+H]
This method provides a reliable route to the parent compound with good yield and purity.
Bromination to Obtain 3,3-Dibromo Derivative
The key step to obtain the 3,3-dibromo derivative involves selective bromination at the 3-position of the pyrrolo[2,3-b]pyridin-2(3H)-one ring.
Integrated Preparation Route Summary
Research Findings and Optimization Notes
- The use of sodium hydride as a base in the protection step ensures efficient deprotonation and nucleophilic substitution without side reactions.
- The inert atmosphere and low temperature during the addition of the chloromethyl trimethylsilylethoxy reagent are critical to prevent hydrolysis and side reactions.
- Bromination must be carefully controlled to avoid polybromination or ring degradation; slow addition of bromine and monitoring by TLC or LC-MS is recommended.
- Purification by flash chromatography using ethyl acetate/hexanes mixtures yields high purity products suitable for further synthetic applications.
- The trimethylsilyl protecting group is stable under bromination conditions, allowing selective functionalization without deprotection.
Q & A
Basic Research Questions
Q. What are common synthetic routes for 3,3-dibromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?
- Methodological Answer : The compound is synthesized via functionalization of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Protection of the NH group : The SEM (2-(trimethylsilyl)ethoxy)methyl group is introduced to protect the pyrrole nitrogen, enabling subsequent bromination. This is achieved using SEM-Cl under basic conditions (e.g., NaH in THF) .
- Bromination : Double bromination at the 3-position is performed using brominating agents like NBS (N-bromosuccinimide) in DMF or DCM, as seen in analogous pyrrolo-pyridine brominations .
- Purification : Silica gel chromatography with gradients of ethyl acetate/cyclohexane (0–20%) yields the pure compound .
Q. What role does the SEM group play in the synthesis of this compound?
- Methodological Answer : The SEM group acts as a protecting group for the pyrrole NH, preventing undesired side reactions (e.g., oxidation or nucleophilic attack) during bromination or cross-coupling steps. Its stability under basic/acidic conditions and ease of removal via TBAF (tetrabutylammonium fluoride) make it ideal for multi-step syntheses. For example, SEM protection is critical in maintaining structural integrity during Grubbs II-catalyzed ring-closing metathesis reactions .
Q. How is the compound purified post-synthesis, and what analytical methods confirm its structure?
- Methodological Answer :
- Purification : Flash column chromatography (silica gel) with dichloromethane/ethyl acetate (90:10 to 98:2) or cyclohexane/ethyl acetate gradients is standard .
- Characterization :
- LCMS/HRMS : Confirms molecular weight (e.g., [M+H]+ calculated vs. observed) .
- NMR : Key signals include SEM-group protons (δ 0.0–0.2 ppm for trimethylsilyl, δ 3.4–3.6 ppm for OCH2) and pyrrolo-pyridine aromatic protons (δ 6.5–8.9 ppm) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and selectivity in cross-coupling reactions involving this compound?
- Methodological Answer :
- Catalyst selection : Pd(PPh3)4 or Pd(dppf)Cl2 for Suzuki-Miyaura couplings with aryl boronic acids (e.g., 3-thienylboronic acid), achieving yields up to 96% .
- Solvent/base systems : Use toluene/EtOH/H2O with K2CO3 for efficient coupling .
- Temperature control : Heating to 105°C under microwave irradiation accelerates reactions while minimizing decomposition .
Q. How do substituents on the pyrrolo-pyridine core influence reactivity in ring-expansion or functionalization reactions?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Br) : Enhance electrophilicity at the α,β-unsaturated carbonyl, facilitating azide cycloaddition-ring expansion (e.g., with NaN3 under microwave irradiation to form naphthyridinones) .
- Steric effects : Bulky SEM groups may slow down cross-coupling; smaller protecting groups (e.g., Ts) or SEM removal prior to coupling improves reactivity .
Q. What are the challenges in analyzing contradictory spectral data for derivatives of this compound?
- Methodological Answer :
- Decomposition intermediates : 3-Amino-pyrrolo[2,3-b]pyridines rapidly decompose, requiring immediate use in subsequent reactions .
- Isomerization : SEM-protected compounds may exhibit rotameric splitting in NMR (e.g., δ 5.0–5.2 ppm for OCH2 protons). Low-temperature NMR (e.g., –20°C) resolves these signals .
- Impurity identification : LCMS tracking of byproducts (e.g., deprotected intermediates) ensures reaction fidelity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
